1-Cyclopropoxy-3-methylbenzene
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Overview
Description
1-Cyclopropoxy-3-methylbenzene is an organic compound with the molecular formula C10H12O It is characterized by a benzene ring substituted with a cyclopropoxy group at the first position and a methyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopropoxy-3-methylbenzene can be synthesized through several methods. One common approach involves the reaction of 3-methylphenol with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone or dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropoxy-3-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst can convert the cyclopropoxy group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions, such as nitration or halogenation, can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 with Pd/C catalyst.
Substitution: Nitration with HNO3 and H2SO4; halogenation with Br2 or Cl2 in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Hydroxyl derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
1-Cyclopropoxy-3-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials or as a precursor in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Cyclopropoxy-3-methylbenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropoxy group can influence the compound’s binding affinity and selectivity, while the methyl group may affect its metabolic stability and distribution.
Comparison with Similar Compounds
Cyclopropylbenzene: Lacks the methyl group, making it less sterically hindered.
3-Methylphenol: Lacks the cyclopropoxy group, affecting its reactivity and solubility.
1-Phenylcyclopropane: Similar structure but without the methyl substitution.
Uniqueness: 1-Cyclopropoxy-3-methylbenzene’s unique combination of a cyclopropoxy group and a methyl group on the benzene ring imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Biological Activity
1-Cyclopropoxy-3-methylbenzene, also known as 1-cyclopropyl-3-methylbenzene, is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of C10H12 and features a cyclopropyl group attached to a methyl-substituted benzene ring. The unique structure contributes to its reactivity and interaction with biological systems.
Biological Activities
Research indicates that this compound exhibits several biological activities, which include:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.
- Anticancer Properties : Preliminary investigations indicate that this compound may inhibit the growth of cancer cells. Specific mechanisms include the induction of apoptosis in malignant cells and modulation of cell cycle progression.
The biological activity of this compound is thought to arise from its ability to interact with cellular targets. The cyclopropyl group introduces strain into the molecule, which can enhance its reactivity with enzymes or receptors involved in cellular signaling pathways.
Key Mechanisms Include:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes that are critical in metabolic pathways, thereby affecting cellular function.
- Receptor Modulation : Interaction with specific receptors can influence signaling cascades that regulate cell proliferation and survival.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
- Anticancer Activity : In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells, supporting its role as a potential anticancer agent.
Synthesis
The synthesis of this compound can be achieved through various methods, including:
- Electrophilic Aromatic Substitution : This method utilizes cyclopropyl halides in the presence of Lewis acids to facilitate the formation of the cyclopropyl group on the benzene ring.
- Diels-Alder Reactions : Cycloaddition reactions involving cyclopropenes can lead to the formation of substituted cyclopropylarenes.
Comparative Analysis
To better understand the biological activity of this compound, it is valuable to compare it with structurally similar compounds:
Compound Name | Structure Type | Antimicrobial Activity | Anticancer Activity |
---|---|---|---|
This compound | Cyclopropyl-substituted | Moderate | Significant |
1-Cyclopropyl-4-methoxybenzene | Methoxy-substituted | Low | Moderate |
1-Cyclopropyl-2-methoxybenzene | Methoxy-substituted | Low | Low |
Properties
Molecular Formula |
C10H12O |
---|---|
Molecular Weight |
148.20 g/mol |
IUPAC Name |
1-cyclopropyloxy-3-methylbenzene |
InChI |
InChI=1S/C10H12O/c1-8-3-2-4-10(7-8)11-9-5-6-9/h2-4,7,9H,5-6H2,1H3 |
InChI Key |
VWVPOUMVSRVLAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OC2CC2 |
Origin of Product |
United States |
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